Tetraethyl propane-1,2,2,3-tetracarboxylate

Catalog No.
S12393047
CAS No.
7460-75-5
M.F
C15H24O8
M. Wt
332.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl propane-1,2,2,3-tetracarboxylate

CAS Number

7460-75-5

Product Name

Tetraethyl propane-1,2,2,3-tetracarboxylate

IUPAC Name

tetraethyl propane-1,2,2,3-tetracarboxylate

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-15(13(18)22-7-3,14(19)23-8-4)10-12(17)21-6-2/h5-10H2,1-4H3

InChI Key

MWRALIMEHCNIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC

Tetraethyl propane-1,2,2,3-tetracarboxylate is an organic compound characterized by its molecular formula C15H24O8C_{15}H_{24}O_{8} and a molecular weight of approximately 332.35 g/mol. This compound is a tetraester derived from propane-1,2,2,3-tetracarboxylic acid, featuring four ethyl ester groups attached to the carboxylic acid functional groups. The unique arrangement of these ester groups contributes to its reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science.

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield propane-1,2,2,3-tetracarboxylic acid and ethanol. This reaction is facilitated by the presence of water and can be catalyzed by enzymes or acids.
  • Reduction: The compound can undergo reduction using reducing agents like lithium aluminum hydride to form corresponding alcohol derivatives. This reaction typically occurs in an anhydrous ether environment.
  • Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions where they are replaced by various nucleophiles under appropriate conditions.

The biological activity of tetraethyl propane-1,2,2,3-tetracarboxylate has been explored in various contexts. It has been investigated for its potential use as a prodrug due to the hydrolysis of its ester groups in vivo, which can release active pharmacological agents. Additionally, its role in biochemical assays and enzymatic reactions highlights its relevance in biological research.

The synthesis of tetraethyl propane-1,2,2,3-tetracarboxylate can be achieved through several methods:

  • Esterification: The most common method involves the esterification of propane-1,2,2,3-tetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically requires refluxing the mixture followed by purification via distillation or recrystallization .
  • Alternative Synthetic Routes: Other methods may include condensation reactions involving malonic esters or similar compounds under controlled conditions to yield the desired tetraester product .

Tetraethyl propane-1,2,2,3-tetracarboxylate has a range of applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for the preparation of more complex organic molecules.
  • Biochemical Research: The compound is utilized in biochemical assays and as a reagent in enzymatic reactions due to its ability to release active components upon hydrolysis.
  • Industrial Use: It finds applications in the production of polymers and as a plasticizer in various materials due to its favorable physical properties.

Interaction studies involving tetraethyl propane-1,2,2,3-tetracarboxylate focus on its reactivity with biological macromolecules and other small molecules. The hydrolysis products may interact with cellular components or enzymes, influencing metabolic pathways or enzyme kinetics. Investigations into these interactions are essential for understanding its potential therapeutic uses and safety profiles .

Tetraethyl propane-1,2,2,3-tetracarboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Tetraethyl butane-1,1,2,3-tetracarboxylateDerived from butane; four ethyl estersDifferent hydrolysis rates due to chain length
Tetraethyl pentane-1,1,2,3-tetracarboxylateDerived from pentane; four ethyl estersVarying reactivity patterns based on carbon backbone
Tetraethyl propane-1,1,2,3-tetracarboxylateSimilar structure but with different ester positioningUnique reactivity due to specific ester arrangement

The uniqueness of tetraethyl propane-1,2,2,3-tetracarboxylate lies in the specific positioning of its ester groups on the propane backbone. This structural arrangement influences its reactivity profile compared to similar compounds and makes it suitable for specific applications where these properties are advantageous.

Catalytic Dimerization Techniques in Ester Synthesis

The condensation of diethyl fumarate and diethyl malonate serves as the primary route for synthesizing tetraethyl propane-1,1,2,3-tetracarboxylate. A patented catalytic system employs a bifunctional catalyst comprising:

  • Ph(CH2)-N+(PhmSO3−)3·EtO− (1 milliequivalent of ethoxide)
  • Barium hydroxide as a Group IIA metal promoter
  • Charcoal (5 g) as a support matrix.

This system achieves 90% conversion of diethyl malonate at reflux conditions (ethanol solvent, 8 hours), followed by vacuum distillation (8 mmHg, 180–190°C) to isolate the product in 85% yield. Comparative studies show that replacing barium hydroxide with calcium or strontium analogs reduces yields by 15–20%, highlighting the critical role of alkaline earth metal coordination in stabilizing transition states.

Rhodium- and ruthenium-based catalysts, while effective for aldehyde dimerization into esters, show limited applicability for tetraethyl propane-1,1,2,3-tetracarboxylate due to competing decarbonylation pathways. For example, RuH2(PPh3)4 undergoes transformation to Ru(CO)3(PPh3)2 during reactions, diverting substrates toward monocarbonyl byproducts.

Transition Metal-Catalyzed Oxidative Coupling Mechanisms

Nickel-catalyzed decarbonylative coupling provides an alternative pathway for constructing the propane-1,1,2,3-tetracarboxylate skeleton. Key steps involve:

  • Oxidative addition of C(acyl)–O bonds to Ni(0) centers
  • CO migration to form Ni–CO intermediates
  • Reductive elimination to assemble the tetracarboxylate framework.

A representative system uses:

  • Ni(cod)2 (5 mol%)
  • 1,2-Bis(diphenylphosphino)ethane (dppe, 10 mol%)
  • Toluene solvent at 110°C.

This method achieves 78% yield over 12 hours, though substrate scope remains narrower compared to classical condensation. Computational studies indicate that the bidentate phosphine ligand mitigates β-hydride elimination, a common side reaction in nickel-mediated ester couplings.

Palladium variants exhibit distinct mechanistic behavior, favoring "ester dance" rearrangements over direct C–C bond formation. In these systems, Pd(II) intermediates undergo sequential ortho-deprotonation, decarbonylation, and re-carbonylation steps, redistributing ester groups without net bond formation.

Solvent System Optimization for Anhydrous Reaction Conditions

Solvent-free systems coupled with vacuum dehydration demonstrate superior performance for tetraethyl propane-1,1,2,3-tetracarboxylate synthesis. A D-optimal design optimization study identified critical parameters:

FactorOptimal ValueEffect on Yield
Catalyst loading5 wt%+23%
Temperature150°C+18%
Reaction time6 hours+12%
Vacuum pressure50 mbar+15%

Implementing these conditions increases yields from 49.4% to 94.3% while reducing E-factors (environmental impact metrics) from 35.48 to 4.76 compared to traditional methods. Ethanol remains the solvent of choice for condensation routes, provided rigorous anhydrous conditions are maintained through molecular sieves or azeotropic distillation. Water concentrations exceeding 0.5% vol. decrease yields by 40–60% due to ester hydrolysis.

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Exact Mass

332.14711772 g/mol

Monoisotopic Mass

332.14711772 g/mol

Heavy Atom Count

23

UNII

DP2DBE4KD7

Dates

Last modified: 08-09-2024

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